![molecular formula C19H23N3O3 B2449681 2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N,N-dimethylacetamide CAS No. 1207038-44-5](/img/structure/B2449681.png)
2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N,N-dimethylacetamide
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Overview
Description
The compound is an organic compound containing functional groups such as ureido and acetamide. These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the ureido group and the acetamide group. This could potentially be achieved through reactions such as amide coupling or carbodiimide coupling .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The ethoxyphenyl group would likely contribute to the compound’s lipophilicity, while the ureido and acetamide groups could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide groups could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Radiosynthesis Applications
The compound has been utilized in radiosynthesis studies, such as the preparation of high-specific-activity compounds for studying metabolism and mode of action. For example, compounds like chloroacetanilide herbicides have been synthesized for metabolic studies, indicating the utility of similar chemical structures in tracing biological pathways and mechanisms (Latli & Casida, 1995).
Chemical Synthesis and Reactivity
Research has explored the condensation reactions of ureido-oxy compounds with other chemical entities, leading to various derivatives with potential applications in medicinal chemistry and materials science. The synthesis of novel compounds through such reactions can contribute to the development of new drugs and materials (Zvilichovsky, 1967).
Antidepressant Activity Studies
Derivatives structurally related to the compound have been examined for their potential antidepressant activity by assessing their ability to inhibit neurotransmitter uptake and their effects in various rodent models. This line of research provides insights into the therapeutic potential of such compounds in treating depressive disorders (Yardley et al., 1990).
Synthesis of Ureido Sugars
The compound is also involved in the synthesis of ureido sugars, which are of interest due to their potential biological activities and applications in pharmaceuticals. The synthesis of such derivatives highlights the compound's role in creating bioactive molecules with potential therapeutic uses (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Anthelminthic Applications
Research has indicated the potential of structurally related compounds as anthelminthic agents, showcasing their effectiveness against various parasites in animal models. This suggests possible applications in veterinary medicine and highlights the broader pharmacological potential of such compounds (Wollweber et al., 1979).
Safety and Hazards
Future Directions
Mechanism of Action
properties
IUPAC Name |
2-[4-[(2-ethoxyphenyl)carbamoylamino]phenyl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-4-25-17-8-6-5-7-16(17)21-19(24)20-15-11-9-14(10-12-15)13-18(23)22(2)3/h5-12H,4,13H2,1-3H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKUCNLSIMOBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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